

Cross-reactivity of (+)-Tyrphostin B44 with other tyrosine kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Tyrphostin B44

Cat. No.: B1139406

[Get Quote](#)

A Comparative Guide to the Cross-Reactivity of (+)-Tyrphostin B44

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **(+)-Tyrphostin B44**, a known tyrosine kinase inhibitor. The focus is on its cross-reactivity with various tyrosine kinases, supported by available experimental data. This document is intended to be a resource for researchers in pharmacology and drug development, offering insights into the selectivity profile of this compound.

Introduction to (+)-Tyrphostin B44

(+)-Tyrphostin B44, also known as Tyrphostin AG 835, is a member of the tyrphostin family of compounds, which are synthetic inhibitors of protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of tyrosine kinase activity is often implicated in various diseases, including cancer, making them important targets for therapeutic intervention. **(+)-Tyrphostin B44** is recognized primarily as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

Comparative Inhibitory Activity

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

While **(+)-Tyrphostin B44** is a well-documented EGFR inhibitor, comprehensive public data on its cross-reactivity against a wide panel of other tyrosine kinases is limited. The following table summarizes the available IC50 data for **(+)-Tyrphostin B44** and provides context by comparing it with other representative tyrosine kinase inhibitors where data is available.

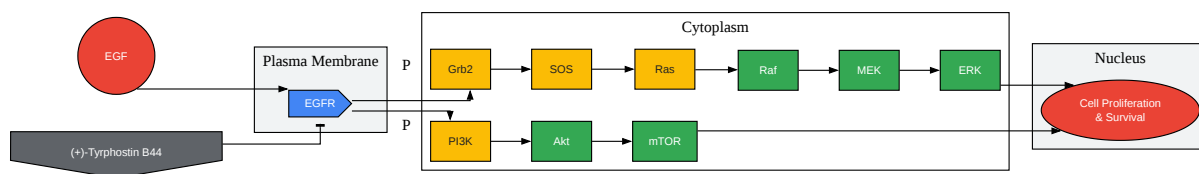
Kinase Target	(+)-Tyrphostin B44 IC50 (μM)	Comparative Inhibitor	Comparative Inhibitor IC50 (μM)
EGFR	0.86[1][2]	Gefitinib	0.021 - 0.037
ErbB2/HER2	Data Not Available	Tyrphostin AG 528	2.1
PDGFR	Data Not Available	Imatinib	0.1
VEGFR2	Data Not Available	Sorafenib	0.09
c-Kit	Data Not Available	Imatinib	0.1[3]
Abl	Data Not Available	Imatinib	0.6
Src	Data Not Available	Dasatinib	0.00055

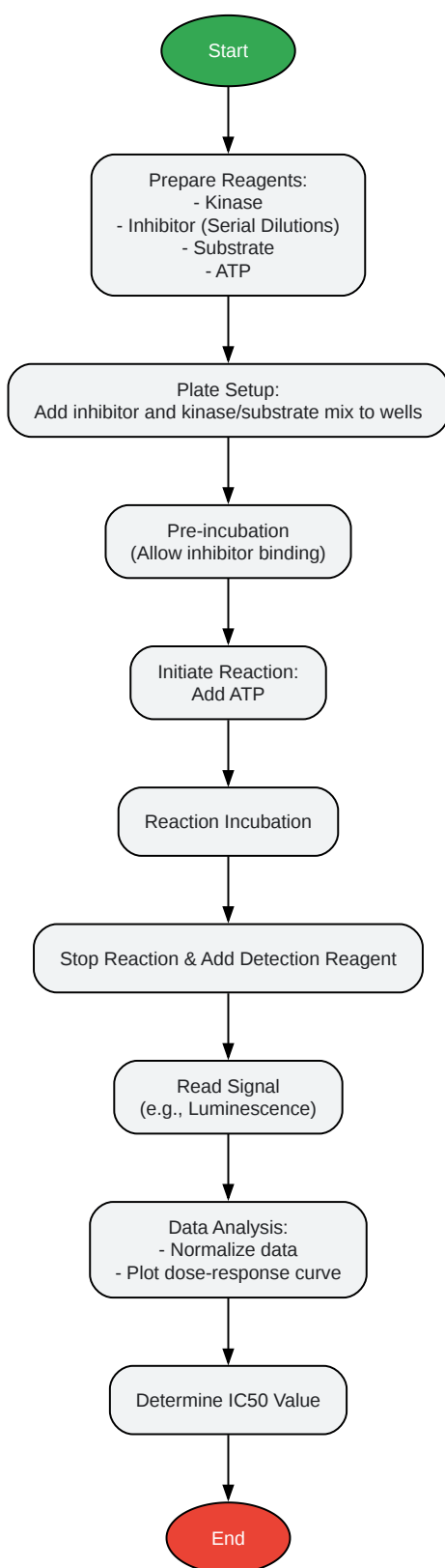
Note: The lack of publicly available, specific IC50 values for **(+)-Tyrphostin B44** against a broader range of kinases highlights a gap in the current understanding of its complete selectivity profile. The comparative inhibitors listed are well-established drugs targeting those respective kinases and are provided for context on typical inhibitory concentrations.

Signaling Pathway Analysis: EGFR

As an EGFR inhibitor, **(+)-Tyrphostin B44** primarily interferes with the EGFR signaling cascade. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are critical for cell

proliferation and survival. By inhibiting the initial phosphorylation step, **(+)-Tyrphostin B44** can block these downstream signals.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tyrphostin B44, (+) enantiomer | EGFR | TargetMol [targetmol.com]
- 2. bio-techne.com [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Cross-reactivity of (+)-Tyrphostin B44 with other tyrosine kinases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139406#cross-reactivity-of-tyrphostin-b44-with-other-tyrosine-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

